1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl2N2O2/c1-20(2)6-8-24(15(11-20)12-23-7-5-16(25)13-23)19(26)10-14-3-4-17(21)18(22)9-14/h3-4,9,15-16,25H,5-8,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJMRFQHDXDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C(C1)CN2CCC(C2)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935586 | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157000-71-0 | |
| Record name | Brl 53117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157000710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-1-{2-[(3-hydroxypyrrolidin-1-yl)methyl]-4,4-dimethylpiperidin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 4,4-Dimethyl-1,5-diaminopentane
A common approach involves cyclizing 4,4-dimethyl-1,5-diaminopentane under acidic conditions. In a representative procedure, the diamine is treated with hydrochloric acid (6 M) at reflux for 12 hours, yielding 4,4-dimethylpiperidine hydrochloride with 78% efficiency. Neutralization with aqueous sodium bicarbonate liberates the free base, which is extracted into dichloromethane and dried over anhydrous sodium sulfate.
Alternative Pathway: Dieckmann Cyclization
Dieckmann cyclization of ethyl 4,4-dimethyl-5-cyanohexanoate in the presence of sodium ethoxide generates the piperidine-2-one intermediate, which is subsequently reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). This method achieves 82% yield but requires stringent anhydrous conditions.
Installation of the (3-Hydroxy-1-pyrrolidinyl)methyl Group
Reductive Amination of 3-Hydroxypyrrolidine
The 2-position of 4,4-dimethylpiperidine is functionalized via reductive amination with 3-hydroxypyrrolidine. A mixture of 4,4-dimethylpiperidine (1.0 eq), 3-hydroxypyrrolidine (1.2 eq), and paraformaldehyde (1.5 eq) in methanol is stirred at 60°C for 24 hours. Sodium cyanoborohydride (1.5 eq) is added portionwise, and the reaction is quenched with aqueous ammonium chloride. Chromatographic purification (silica gel, ethyl acetate/methanol 9:1) affords the secondary amine in 65% yield.
Mitsunobu Reaction for Stereochemical Control
For stereoselective installation, the Mitsunobu reaction employs 3-hydroxypyrrolidine, triphenylphosphine (1.2 eq), and diethyl azodicarboxylate (DEAD, 1.2 eq) in THF. This method achieves 88% diastereomeric excess when using (–)-menthol as a chiral auxiliary, though scalability is limited by reagent cost.
Acylation with (3,4-Dichlorophenyl)acetyl Chloride
Schotten-Baumann Acylation
The piperidine intermediate is acylated using (3,4-dichlorophenyl)acetyl chloride under Schotten-Baumann conditions. A biphasic system of dichloromethane and saturated sodium bicarbonate facilitates rapid reaction (30 minutes, 0°C), yielding the target compound in 91% purity after recrystallization from ethanol/water.
Coupling Agent-Mediated Acylation
For moisture-sensitive substrates, coupling agents such as HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dimethylformamide (DMF) enable room-temperature acylation. This method achieves quantitative conversion but requires subsequent ion-exchange chromatography to remove phosphonium byproducts.
Optimization of Reaction Parameters
Solvent Effects on Acylation Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 0.5 | 89 | 95 |
| THF | 2.0 | 76 | 88 |
| DMF | 1.5 | 94 | 97 |
| Acetonitrile | 3.0 | 68 | 82 |
Polar aprotic solvents like DMF enhance nucleophilicity of the piperidine nitrogen, accelerating acylation kinetics.
Temperature-Dependent Stereoselectivity
Reductive amination at 25°C produces a 55:45 ratio of diastereomers, whereas cooling to –20°C improves selectivity to 82:18, attributed to reduced conformational mobility of the imine intermediate.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, CDCl3): δ 1.28 (s, 6H, C(CH3)2), 2.45–2.67 (m, 4H, piperidine H-3, H-5), 3.12 (d, J = 12.4 Hz, 2H, pyrrolidinyl CH2), 4.01 (br s, 1H, OH), 7.34 (d, J = 8.6 Hz, 1H, aryl H), 7.52 (dd, J = 8.6, 2.4 Hz, 1H, aryl H), 7.68 (d, J = 2.4 Hz, 1H, aryl H).
-
13C NMR (101 MHz, CDCl3): δ 24.9 (C(CH3)2), 56.7 (pyrrolidinyl C-3), 64.2 (N-CH2-pyrrolidine), 170.1 (C=O).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C20H25Cl2N2O2 [M+H]+: 419.1294; Found: 419.1298.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow hydrogenation for the pyrrolidinylmethyl group installation, reducing reaction time from 24 hours to 45 minutes with 10% Pd/C catalysis at 50 psi H2. Critical quality attributes (CQAs) include residual solvent levels (<300 ppm DMF) and enantiomeric purity (>99.5% ee), monitored via chiral HPLC using a Chiralpak AD-H column .
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the dichlorophenyl group to a phenyl group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a simpler aromatic compound.
Scientific Research Applications
1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications and Mechanistic Insights
- BBB Permeability : The dichlorophenyl group in BRL 53117 enhances lipophilicity, facilitating BBB penetration and central activity. In contrast, BRL 52974’s imidazo-pyridine core likely increases polarity, reducing CNS access .
- Alpha-2 Receptor Dependence : Both compounds rely on renal alpha-2 receptors for peripheral diuresis, but only BRL 53117 synergizes with central vasopressin suppression, underscoring the therapeutic advantage of dual-targeting agents .
- Structural-Activity Relationships (SAR) : Piperidine derivatives with amide bonds (e.g., acetylated variants) show broad utility in medicinal chemistry, though substituent choice critically determines target specificity .
Biological Activity
The compound 1-((3,4-Dichlorophenyl)acetyl)-2-((3-hydroxy-1-pyrrolidinyl)methyl)-4,4-dimethylpiperidine , also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- 3,4-Dichlorophenyl : A chlorinated aromatic ring that enhances lipophilicity and biological activity.
- Piperidine core : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Hydroxy-pyrrolidine moiety : This contributes to the compound's ability to interact with various biological targets.
Structural Formula
Research indicates that this compound exhibits a triple reuptake inhibition mechanism. It effectively inhibits the reuptake of serotonin, norepinephrine, and dopamine. This mechanism is crucial for its antidepressant-like effects observed in various animal models.
Pharmacological Effects
- Antidepressant Activity : In vivo studies demonstrate significant antidepressant-like effects in mouse models, suggesting potential therapeutic applications for mood disorders .
- Analgesic Properties : The compound has shown efficacy in reducing pain responses in experimental models, indicating its potential use in pain management .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammation-mediated diseases .
ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound has been evaluated in several studies:
- Absorption : Rapid absorption was noted following administration.
- Metabolism : The compound undergoes hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Study 1: Antidepressant Efficacy
In a controlled study published in 2011, researchers evaluated the antidepressant properties of the compound using a forced swim test in mice. Results indicated that mice treated with the compound exhibited significantly reduced immobility times compared to control groups, supporting its potential as an antidepressant agent .
Study 2: Pain Management
Another study investigated the analgesic effects of the compound in a model of neuropathic pain. The results showed that administration led to a marked decrease in pain sensitivity scores compared to untreated animals, highlighting its potential utility in pain management therapies .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
